2-(4-chlorobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide
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Overview
Description
2-(4-chlorobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide is a chemical compound that features a hydrazinecarboxamide group bonded to a 4-chlorobenzoyl and a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3,4-dichlorophenylhydrazine in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
2-(4-chlorobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific proteins, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzoyl chloride: A related compound used in similar synthetic applications.
4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: Another compound with similar structural features.
Uniqueness
2-(4-chlorobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10Cl3N3O2 |
---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1-[(4-chlorobenzoyl)amino]-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H10Cl3N3O2/c15-9-3-1-8(2-4-9)13(21)19-20-14(22)18-10-5-6-11(16)12(17)7-10/h1-7H,(H,19,21)(H2,18,20,22) |
InChI Key |
BHBHXWKTAXLYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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